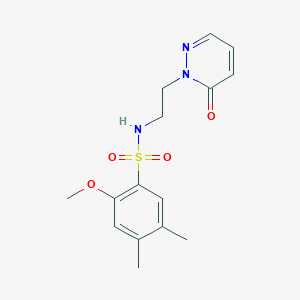

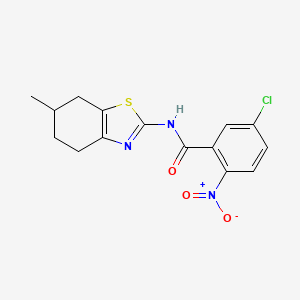

2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger molecule that plays a crucial role in various physiological processes.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, have been highlighted for their promising applications in photodynamic therapy (PDT). These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT. The remarkable photophysical and photochemical properties of these compounds suggest their utility in developing new lead anticancer agents (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Several benzenesulfonamides, including those with xanthone and pyrimidone moieties, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide demonstrated significant antiproliferative activity, highlighting the potential of benzenesulfonamide derivatives in cancer research and therapy (Motavallizadeh et al., 2014).

Antimicrobial Applications

Research on benzenesulfonamide derivatives has also extended to their antimicrobial properties. Compounds synthesized by incorporating arylazopyrazole or other heterocyclic moieties have shown effectiveness against various bacteria and fungi, indicating their potential as new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019). Such properties make benzenesulfonamide derivatives attractive for further exploration in addressing drug-resistant microbial infections.

Polymerization Catalysts

Benzenesulfonamide derivatives have been explored as catalysts in the polymerization of acrylates with ethene, highlighting their potential in material science and engineering applications. The use of these compounds as polymerization catalysts opens up new avenues for developing advanced materials with tailored properties (Skupov et al., 2007).

properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-9-13(22-3)14(10-12(11)2)23(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVVOALOIHGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)

![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)